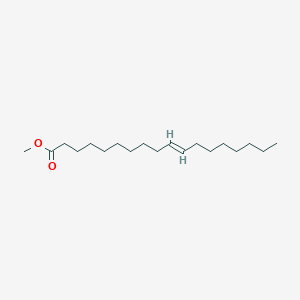

methyl (E)-octadec-10-enoate

Description

Contextualization within Fatty Acid Methyl Esters (FAMEs) Research

Fatty acid methyl esters (FAMEs) are a class of compounds derived from fatty acids through a process called transesterification. acs.org They are significant in several areas of research and industry. For instance, FAMEs are the primary components of biodiesel. medchemexpress.com In analytical chemistry, the conversion of fatty acids to their methyl esters is a standard procedure for analysis by gas chromatography, as it increases the volatility of the compounds, making them easier to separate and identify. nih.gov Methyl (E)-octadec-10-enoate is one of many FAMEs studied to understand the composition of natural fats and oils. nih.govjst.go.jp

Natural Occurrence and Biosynthetic Origins of this compound

This compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms, as well as in microbial contexts.

Plant-Derived Sources: Investigations in Specific Botanical Species

Research has confirmed the presence of this compound in several plant species.

Valeriana officinalis : This compound has been reported in the root of Valeriana officinalis, a plant commonly known as valerian. nih.govnist.gov The analysis of volatile components from the roots of this plant has led to the identification of this compound. nist.gov

Andrographis paniculata : While specific research on Andrographis paniculata and its this compound content is not widely detailed in the provided results, the broader context of FAME analysis in medicinal plants suggests its potential presence.

Posidonia oceanica leaves : In the marine seagrass Posidonia oceanica, the related isomer, methyl (Z)-octadec-10-enoate, has been identified in the rhizomes. bibliotekanauki.plresearchgate.net This discovery highlights the diversity of fatty acid isomers within a single plant species. bibliotekanauki.pl

Microbial and Animal Sources: Research on Origin and Metabolism

The presence of octadecenoic acid isomers, including the parent acid of this compound, is well-documented in animal and microbial sources.

Cow Milk Fatty Acids : (10E)-10-Octadecenoic acid, the carboxylic acid form of this compound, is a known fatty acid found in cow's milk. cymitquimica.com Milk fat contains a complex mixture of both cis and trans octadecenoic acid isomers, with double bonds located at various positions along the carbon chain. nih.gov The trans-11 isomer is a predominant trans isomer in milk fat. nih.gov

Bacterial Transformations : Bacteria play a crucial role in the transformation of fatty acids. Bacterial transformation is a process where a bacterial cell takes up foreign DNA from its environment, leading to new characteristics. libretexts.org While direct synthesis of this compound by specific bacterial transformation pathways is a complex area of study, bacteria in the rumen of cows are known to be involved in the biohydrogenation and isomerization of dietary unsaturated fatty acids, contributing to the variety of isomers found in milk fat.

Structural Isomerism and Stereochemical Considerations in Octadecenoates

The term "octadecenoate" refers to a fatty acid with an 18-carbon chain and one double bond. The specific properties and biological significance of an octadecenoate are determined by the position and configuration of this double bond.

E/Z Configuration : The "E" in this compound refers to the stereochemistry at the double bond. In the E configuration (entgegen, German for "opposite"), the higher priority groups on each carbon of the double bond are on opposite sides. studymind.co.uksavemyexams.comchemguide.co.uk The alternative is the Z configuration (zusammen, German for "together"), where the higher priority groups are on the same side. studymind.co.uksavemyexams.comcreative-chemistry.org.uk This E/Z isomerism, also known as geometric isomerism, arises due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk

Positional Isomers : In addition to E/Z isomerism, octadecenoates exhibit positional isomerism, where the double bond can be located at different positions along the 18-carbon chain. nih.govresearchgate.net For example, oleic acid is a cis-9-octadecenoic acid, meaning the double bond is between carbons 9 and 10 in the cis or Z configuration. caymanchem.com this compound is a positional isomer of methyl oleate (B1233923), with the double bond located between carbons 10 and 11. nih.gov The distribution of these positional isomers can vary significantly between different natural sources. For instance, in milk fat, cis octadecenoic acids have double bonds in positions 6 to 14, while trans isomers have them from positions 6 to 16. nih.gov

The following table provides a summary of the key structural features of this compound:

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C19H36O2 |

| Molecular Weight | 296.5 g/mol |

| Isomerism Type | Geometric (E/Z) and Positional |

| Double Bond Position | Between carbon 10 and 11 |

| Stereochemistry | E (trans) |

Properties

CAS No. |

13038-45-4 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl (E)-octadec-10-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+ |

InChI Key |

HHZIOLLKZWLCOX-MDZDMXLPSA-N |

SMILES |

CCCCCCCC=CCCCCCCCCC(=O)OC |

Isomeric SMILES |

CCCCCCC/C=C/CCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCC=CCCCCCCCCC(=O)OC |

Synonyms |

(E)-10-Octadecenoic acid methyl ester |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Methyl E Octadec 10 Enoate

De Novo Synthesis Approaches to Methyl (E)-octadec-10-enoate

The synthesis of this compound can be achieved through several chemical pathways, starting from readily available precursors like oleic acid or triglycerides. These methods often focus on achieving high conversion rates and isomeric purity.

Esterification Reactions: Acid-Catalyzed and Photocatalytic Methods from Oleic Acid

Esterification of oleic acid with methanol (B129727) is a direct route to produce methyl octadecenoate isomers. smolecule.com

Acid-Catalyzed Esterification: This conventional method involves reacting oleic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. scielo.br The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product side. The use of solid acid catalysts, like niobium oxide and sulfated zirconia, has also been explored, offering advantages in terms of catalyst separation and reuse. acs.org Microwave-assisted heating can significantly accelerate the reaction, reducing reaction times from hours to minutes. acs.org

Photocatalytic Esterification: A more recent and environmentally benign approach utilizes photocatalysts, such as titanium dioxide (TiO2), to facilitate the esterification of oleic acid. d-nb.inforesearchgate.netbcrec.id This method often employs UV irradiation to activate the catalyst. smolecule.comd-nb.info High conversions of oleic acid (up to 98%) to methyl oleate (B1233923) have been achieved by optimizing parameters like catalyst loading, temperature, and the molar ratio of reactants. d-nb.inforesearchgate.net The photocatalytic process can be influenced by the presence of scavengers and the specific crystalline phase and surface area of the catalyst. researchgate.netiaea.org

| Method | Catalyst | Key Conditions | Conversion/Yield | Reference |

| Acid-Catalyzed | Sulfuric Acid | Superheated ethanol (B145695) vapor, 150°C | 95% conversion | scielo.br |

| Acid-Catalyzed | Niobium Oxide (microwave) | 200°C, 10 min, 10:1 molar ratio | High conversion | acs.org |

| Acid-Catalyzed | [BHSO3MIM]HSO4 | 130°C, 4h, 4:1 molar ratio | 97.7% yield | cjcatal.com |

| Photocatalytic | TiO2 | 55°C, 20% w/w catalyst, 1:55 OA:MeOH ratio | 98% conversion | d-nb.info |

| Photocatalytic | Brønsted acid-functionalized porphyrin | 60 min, 8:1 MeOH:OA ratio | 98.0 ± 0.61% yield | researchgate.net |

Transesterification of Triglycerides for this compound Production

Transesterification is a widely used industrial process for the production of fatty acid methyl esters (FAMEs), including this compound, from triglycerides found in vegetable oils and animal fats. smolecule.comresearchgate.net This reaction involves the transformation of triglycerides into methyl esters by reaction with methanol in the presence of a catalyst. neptjournal.com

Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly employed due to their high activity and cost-effectiveness. The active species is the methoxide (B1231860) ion (CH3O-), which attacks the carbonyl group of the triglyceride. neptjournal.com The process is sensitive to the presence of free fatty acids (FFAs) and water, which can lead to soap formation and reduce the yield. mdpi.com To address this, a two-step process is often used for feedstocks with high FFA content, involving an initial acid-catalyzed esterification to convert FFAs, followed by alkaline-catalyzed transesterification. mdpi.com

Heterogeneous catalysts, such as calcium tin hydroxide (CaSn(OH)6) and barium aluminate (BaAl2O4), are also being investigated to simplify the purification process. mdpi.com

Hydrogenation of Acetylenic Precursors for (E)-Isomer Specificity (e.g., 10-octadecynoic acid methyl ester)

To achieve high stereoselectivity for the (E)-isomer of methyl octadec-10-enoate, the hydrogenation of an acetylenic precursor, specifically methyl 10-octadecynoate, is a key strategy. The reduction of the triple bond to a double bond allows for the control of the resulting stereochemistry.

While the provided search results detail the hydrogenation of methyl 10-octadecynoate to the (Z)-isomer using a poisoned palladium catalyst (Lindlar's catalyst), the synthesis of the (E)-isomer would typically involve a dissolving metal reduction, such as sodium in liquid ammonia, or other specialized catalytic systems that favor the formation of the trans double bond. chemicalbook.com The complete hydrogenation of fatty acid methyl esters to fatty alcohols is also a well-established process, occurring at high temperatures and pressures over catalysts like copper chromite. dss.go.thgoogle.com

Specialized Synthetic Routes (e.g., Henry nitroaldol reaction for nitrated derivatives)

The Henry nitroaldol reaction provides a pathway to synthesize nitrated derivatives of fatty acids, which can then be further transformed. researchgate.netresearchgate.net This reaction involves the condensation of a nitroalkane with an aldehyde or ketone. For the synthesis of nitro-octadecenoic acid isomers, a common strategy involves the reaction between a nitro-functionalized precursor and an aldehyde. researchgate.net The resulting nitroalkene can then be subjected to further modifications. This method allows for the specific placement of the nitro group and the double bond, offering a route to novel derivatives of octadecenoic acid. researchgate.net

Enzymatic Synthesis and Biocatalytic Pathways for this compound Production

Enzymatic synthesis presents a green and highly selective alternative to conventional chemical methods for producing fatty acid esters. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions.

The use of immobilized lipases is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. smolecule.com Enzymatic synthesis can be performed in solvent-free systems, further enhancing its environmental credentials. smolecule.com For instance, monoacylglycerols of various fatty acids, including ricinoleic acid, have been successfully prepared by enzymatic transesterification with solketal (B138546) using lipase (B570770) from Candida antarctica, followed by deprotection. Lipase-catalyzed monoacylation of glycerol (B35011) with functionalized fatty acids has also been demonstrated. uni-oldenburg.de

Chemical Modifications and Derivatization of this compound

This compound, with its ester functionality and a double bond, is amenable to a variety of chemical modifications and derivatizations to produce new molecules with tailored properties.

The double bond can undergo several reactions:

Oxidation: The double bond can be oxidized to form epoxides, such as methyl 9,10-epoxyoctadecanoate, using reagents like hydrogen peroxide in formic acid. marinelipids.ca It can also be cleaved to produce shorter-chain products.

Hydrogenation: The double bond can be reduced to a single bond to form the saturated fatty acid methyl ester, methyl stearate (B1226849). researchgate.net

Addition Reactions: The double bond can participate in addition reactions. For example, the reaction with n-octylmagnesium bromide can lead to branched-chain esters. itb.ac.id

Metathesis: Cross-metathesis with other olefins, such as eugenol, can be used to create new C-C bonds and produce novel compounds. acs.org

The ester group can also be modified:

Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, (E)-octadec-10-enoic acid, under acidic or basic conditions. smolecule.com

Transesterification: The methyl group can be exchanged with other alkyl groups by reaction with different alcohols in the presence of a catalyst.

Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), fatty acids are often converted to their methyl esters to increase their volatility and stability. sigmaaldrich.com Hydroxy fatty acids can be further derivatized to their trimethylsilyl (B98337) (TMS) ethers for GC-MS analysis. marinelipids.ca

Furthermore, the entire molecule can be functionalized to enhance its properties. For example, coupling with phenolic acids can create phenolipids with improved antioxidant activities. vulcanchem.com

Hydrogenation of the Double Bond to Saturated Analogues (e.g., methyl stearate)

The conversion of the unsaturated double bond in this compound to its saturated counterpart, methyl stearate, is achieved through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the C=C double bond, resulting in a fully saturated alkyl chain. The process is critical for producing fatty alcohols and other saturated derivatives with applications in cosmetics, lubricants, and food additives. sci-hub.se

The efficiency and selectivity of the hydrogenation process are highly dependent on the catalyst system and reaction conditions such as temperature and pressure. google.com Extremely rapid hydrogenation can be achieved under supercritical conditions, which enhances hydrogen transport and can lead to complete conversion in seconds. researchgate.net

Several catalyst systems have been explored for the hydrogenation of fatty acid methyl esters (FAMEs). While some processes operate at high pressures, others have been optimized for lower pressures to improve economic viability. google.com Catalytic transfer hydrogenation offers an alternative route, using hydrogen donors like methanol and water instead of gaseous hydrogen. sci-hub.se

Table 1: Catalyst Systems and Conditions for Hydrogenation of Fatty Acid Methyl Esters

| Catalyst System | Pressure (bar) | Temperature (°C) | Key Features |

|---|---|---|---|

| Copper-Chromium, Manganese, Barium Oxides | 20 - 100 | 160 - 270 | Allows for high activity and selectivity at relatively low pressures, minimizing hydrocarbon formation. google.com |

| Platinum on Alumina (Pt/Al₂O₃) | ~7 (Liquid Phase) | ~325 - 350 | Used for deoxygenation studies, where hydrogenation is a key step. ou.edu |

| Palladium on Calcium Carbonate (Pd/CaCO₃), poisoned with lead | Atmospheric (H₂ balloon) | Room Temperature | Used for selective hydrogenation of alkynes to Z-alkenes, demonstrating mild condition catalysis. chemicalbook.com |

| Co/Hydroxyapatite (HAP) | Autogenous | 290 | Utilizes methanol/water as a hydrogen donor in catalytic transfer hydrogenation to produce fatty alcohols. sci-hub.se |

Oxidative Transformations: Formation of Aldehydes, Carboxylic Acids, and Epoxides

The double bond in this compound is a prime site for oxidative transformations, leading to the formation of epoxides, aldehydes, and carboxylic acids. These functionalized molecules are important intermediates in the chemical industry.

Epoxidation: The direct addition of an oxygen atom across the double bond creates an epoxide, a reactive three-membered ring. This is commonly achieved using peroxy acids (Prileschajew reaction) or catalyzed by transition metals with oxidants like tert-butyl hydroperoxide (TBHP). csic.es The resulting cis-epoxide can be further transformed. For instance, methyl cis-9,10-epoxy stearate has been studied for its stability in oil-in-water emulsions. ugent.be Epoxy fatty acids are known to be formed during the photo-oxidation and thermoxidation of oils. ugent.be

Formation of Aldehydes and Carboxylic Acids: Oxidative cleavage of the double bond breaks the carbon chain, yielding aldehydes and/or carboxylic acids. Ozonolysis is a powerful method for this transformation. The reaction of oleic acid (the carboxylic acid analogue) with ozone, followed by an oxidative workup, yields azelaic acid (a nine-carbon dicarboxylic acid) and nonanoic acid (a nine-carbon monocarboxylic acid). wikipedia.org A similar reaction with this compound would be expected to yield nonanal (B32974) and methyl 9-oxononanoate. The specific products depend on the workup conditions (oxidative vs. reductive) following the initial ozonide formation.

Formation of Hydroxylated and Oxo- Derivatives (e.g., hydroxyoctadecenoates, oxooctadecenoates)

Introducing hydroxyl (–OH) and oxo (C=O) functionalities into the fatty acid chain generates valuable derivatives with applications in materials science and as bioactive molecules.

Hydroxylated Derivatives: Allylic hydroxylation can be achieved using reagents like selenium dioxide, which introduces a hydroxyl group on a carbon adjacent to the double bond. researchgate.net For example, the reaction of linoleic acid methyl ester with selenium dioxide yields various monohydroxylated products. researchgate.net Syntheses of specific isomers, such as (E)-methyl 9-hydroxyoctadec-10-enoate, have been reported, often as part of the total synthesis of natural products. nii.ac.jp Another route involves the ring-opening of epoxides. The reaction of the epoxide of methyl oleate with various nucleophiles can produce branched-chain hydroxy fatty acid esters. csic.es

Oxo- Derivatives: Ketones can be formed through various oxidative processes. The Wacker-type oxidation of terminal olefins using palladium catalysts can produce methyl ketones. acs.org For internal olefins like this compound, specific oxidation methods are required. The reaction of oleic acid particles with nitrate (B79036) radicals has been shown to produce 9,10-ketonitrate octadecanoic acid isomers. tandfonline.com

Nitration Reactions and Nitrolipid Synthesis (e.g., nitrooleic acids)

The addition of a nitro group (–NO₂) to the double bond of fatty acids creates nitrolipids, a class of signaling molecules. sfrbm.orgnih.gov The synthesis of these compounds, such as nitrooleic acids, often involves the methyl ester as a protected form of the carboxylic acid. sfrbm.orgresearchgate.net

A primary synthetic route is the Henry (nitro-aldol) reaction, which involves the condensation of a nitroalkane with an aldehyde. researchgate.netacs.org For the synthesis of (E)-10-nitro-octadec-9-enoic acid, a nine-carbon aldehyde (e.g., methyl 9-oxononanoate) is reacted with a nine-carbon nitro compound. acs.org This strategy allows for the precise, regio- and stereoselective placement of the nitro group. nih.govnih.gov The resulting β-hydroxynitro ester is then typically dehydrated to yield the final conjugated nitroalkene product. researchgate.net This method is scalable and can produce highly pure isomers. nih.govnih.gov

Table 2: Key Steps in the Synthesis of Nitro-Octadecenoic Acid Methyl Esters

| Step | Description | Reagents | Reference |

|---|---|---|---|

| Precursor Synthesis | Generation of a C9 aldehyde (e.g., methyl 9-oxononanoate) and a C9 nitroalkane. | PCC oxidation, Reduction of azelaic acid monomethyl ester. | researchgate.netacs.org |

| Henry Reaction | Condensation of the aldehyde and nitroalkane to form a β-hydroxynitro ester. | Base catalysts (e.g., DBU, t-BuOK). | sfrbm.orgacs.org |

| Dehydration | Elimination of water to form the nitroalkene double bond. | Acetylation of the hydroxyl group followed by base-induced elimination. | researchgate.net |

| Deprotection (if needed) | Saponification of the methyl ester to the free carboxylic acid. | 6M HCl or enzymatic lipase. | sfrbm.org |

Functional Group Interconversions for Advanced Materials Precursors (e.g., triazoles, polyols)

This compound can be converted into bifunctional monomers, known as telechelic building blocks, for the synthesis of polymers like polyurethanes, polyesters, and polyamides.

Polyol Synthesis: Polyols, which are molecules with multiple hydroxyl groups, are key precursors for polyurethanes. A common route to creating diols from fatty acid esters is through epoxidation of the double bond followed by ring-opening. csic.es The ring-opening can be performed with water in an acidic medium to produce a diol (9,10-dihydroxystearate from methyl oleate). csic.es Another method is ozonolysis with a reductive workup, which cleaves the double bond to form two shorter chains, each terminated with a hydroxyl group. These bio-based diols can then be reacted with diisocyanates to form a wide range of polyurethanes with tunable properties. researchgate.net

Triazole Synthesis: Triazoles are often formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. To prepare a precursor from this compound, the double bond must first be converted into either an azide (B81097) or an alkyne. One potential pathway involves converting the epoxide derivative (from 2.3.2) into an azido-alcohol by ring-opening with an azide source, such as sodium azide. csic.es This azido-functionalized fatty ester can then be "clicked" with an alkyne-containing molecule to form a triazole-linked structure, creating novel monomers or functionalized materials.

Industrial Production Methodologies and Scalability Research for this compound

The industrial production of a specific isomer like this compound is closely tied to the broader field of oleochemistry, which leverages large-scale reactions like transesterification and metathesis. While direct isolation from natural sources is not typical for this specific isomer, it can be synthesized on a large scale from more abundant fatty acid feedstocks.

Metathesis Reactions: Olefin metathesis is a powerful and scalable technology for rearranging carbon-carbon double bonds, and it is a key strategy for producing specialty chemicals from vegetable oils. acs.orgacs.org

Self-Metathesis: The self-metathesis of methyl undec-10-enoate (B1210307) (derived from castor oil) produces ethylene (B1197577) and dimethyl eicos-18-ene-1,20-dioate, demonstrating a scalable route to long-chain diesters. acs.org

Cross-Metathesis: More relevant to this compound is the cross-metathesis of methyl oleate (methyl (Z)-octadec-9-enoate) with short-chain olefins. For example, reacting methyl oleate with 2-butene (B3427860) can yield 1-decene (B1663960) and methyl undec-9-enoate. acs.org By carefully selecting the olefin partner and catalyst (e.g., second-generation Grubbs or Hoveyda-Grubbs catalysts), it is possible to synthesize specific chain lengths and isomers. A cross-metathesis reaction between two molecules of methyl 9-decenoate (obtainable from ethenolysis of methyl oleate) could theoretically produce this compound and ethylene. wikipedia.orgthieme-connect.com

These metathesis reactions can be performed under mild conditions and have shown high conversion and selectivity, making them suitable for industrial-scale production. acs.org The development of continuous flow processes further enhances the scalability and sustainability of these transformations. thieme-connect.com

Table 3: Scalable Metathesis Strategies for Modifying Fatty Acid Methyl Esters

| Metathesis Type | Reactants | Catalyst Example | Products | Significance |

|---|---|---|---|---|

| Ethenolysis | Methyl Oleate + Ethylene | Hoveyda-Grubbs 1st Gen | 1-Decene + Methyl 9-decenoate | Produces valuable shorter-chain terminal olefins and esters. wikipedia.orgthieme-connect.com |

| Butenolysis | Methyl Oleate + 2-Butene | Ruthenium-based | 1-Decene + Methyl undec-9-enoate | High turnover numbers reported, demonstrating efficiency. acs.org |

| Self-Metathesis | Methyl Oleate | WCl₆/SnMe₄ | Octadec-9-ene + Dimethyl octadec-9-enedioate | An early example demonstrating the principle of creating diesters from FAMEs. acs.org |

| Cross-Metathesis | Methyl Oleate + Eugenol | Grubbs 2nd Gen | Bio-based phenolic compounds | Creates functionalized molecules with high conversion (>90%) and selectivity (>98%). acs.org |

Advanced Analytical Methodologies for Methyl E Octadec 10 Enoate Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating and quantifying methyl (E)-octadec-10-enoate from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of FAMEs, including this compound. nih.govacs.org This method allows for the separation of individual FAMEs based on their volatility and interaction with the GC column's stationary phase, followed by their identification based on their mass spectra. uib.noifremer.fr

In a typical GC-MS analysis of FAMEs, the sample is first derivatized to convert fatty acids into their more volatile methyl esters. acs.org The resulting FAME mixture is then injected into the gas chromatograph. The GC oven temperature is programmed to increase gradually, allowing for the separation of FAMEs with different chain lengths and degrees of unsaturation. acs.org As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. acs.orgnih.gov The mass spectrum of this compound would show a characteristic molecular ion peak and fragmentation pattern that can be used for its definitive identification. nih.govfrontiersin.org For instance, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for specific FAMEs by monitoring only characteristic fragment ions. acs.org

The choice of GC column is critical for achieving good separation of FAME isomers. uib.no While standard columns can separate FAMEs by chain length and saturation, more specialized columns are needed for resolving positional and geometric isomers. nih.govuib.no

Key Fragments in GC-MS of this compound

| m/z (mass-to-charge ratio) | Relative Abundance |

|---|---|

| 55 | Highest Peak |

| 41 | Second Highest Peak |

| 69 | Significant Peak |

| 74 | Significant Peak |

| 83 | Significant Peak |

| 87 | Significant Peak |

| 97 | Significant Peak |

| 98 | Significant Peak |

| 111 | Significant Peak |

| 264 | Significant Peak |

| 265 | Significant Peak |

Data sourced from PubChem and other GC-MS databases. nih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC) for Separation of Isomers and Derivatives

High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the analysis of FAMEs, particularly for the separation of isomers and non-volatile derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode for FAME analysis, where a nonpolar stationary phase is used with a polar mobile phase, such as acetonitrile (B52724) and water. sielc.comsielc.com In this setup, FAMEs are separated based on their hydrophobicity; longer chain and more saturated FAMEs are retained longer on the column.

HPLC is particularly advantageous for the separation of geometric (cis/trans) isomers of unsaturated FAMEs. nih.gov Different stationary phases can be employed to achieve the desired selectivity. For instance, silver-ion HPLC (Ag-HPLC) is a powerful technique for separating unsaturated FAMEs based on the number, position, and geometry of their double bonds. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention. While effective, pre-fractionation of FAMEs by HPLC can sometimes result in some minor isomers not being selectively purified. nih.gov

Furthermore, HPLC coupled with mass spectrometry (HPLC-MS), particularly with atmospheric pressure chemical ionization (APCI), can be used to determine the position of double and triple bonds in fatty acids. mdpi.com

Advanced Column Chemistries for Isomeric Resolution (e.g., ionic liquid GC columns)

The resolution of complex mixtures of FAME isomers, especially positional and geometric isomers, often requires advanced GC column chemistries. nih.gov Traditional polar columns like those with cyanosilicone stationary phases can separate cis and trans isomers, but highly specialized columns are needed for more challenging separations. sigmaaldrich.com

Ionic liquid (IL) capillary GC columns have emerged as a significant advancement for FAME analysis. nih.govmdpi.comrsc.org These columns possess unique selectivities and high thermal stability, enabling improved separation of various FAME isomers. mdpi.comchromatographyonline.com Different IL stationary phases, such as those based on phosphonium (B103445) or imidazolium (B1220033) cations, offer varying polarities and interaction mechanisms, allowing for tailored separations. nih.govacs.org For example, extremely polar IL columns, like the SLB-IL111, have demonstrated exceptional capability in resolving geometric isomers of linoleic acid methyl esters and other challenging FAME separations. mdpi.comresearchgate.net These columns can provide baseline separation of isomers that co-elute on conventional columns. mdpi.com The elution order of FAMEs on IL columns can also differ from that on traditional phases, providing a complementary separation mechanism. sigmaaldrich.com

The enhanced resolving power of ionic liquid columns is crucial for the detailed characterization of fatty acid profiles in various samples, enabling the accurate identification and quantification of specific isomers like this compound. acs.orgresearchgate.net

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the detailed structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the different types of protons present. The protons attached to the double bond (olefinic protons) in the trans configuration would appear in a specific region of the spectrum, typically around 5.3-5.4 ppm, and their coupling constant would be indicative of the trans geometry. Other key signals would include a singlet for the methyl ester protons (O-CH₃) around 3.66 ppm, a triplet for the terminal methyl group (CH₃) protons around 0.88 ppm, and a series of multiplets for the methylene (B1212753) (CH₂) protons along the aliphatic chain. nii.ac.jpresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. chemrxiv.org The carbons of the double bond would appear in the olefinic region (around 130 ppm). The carbonyl carbon of the ester group would have a characteristic chemical shift around 174 ppm, and the methyl ester carbon would be observed around 51 ppm. amazonaws.com The remaining methylene and methyl carbons of the alkyl chain would appear in the upfield region of the spectrum. amazonaws.com

Characteristic NMR Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant (J) | Assignment |

|---|---|---|---|

| ¹H | ~5.3-5.4 | m | -CH=CH- (olefinic protons) |

| ¹H | ~3.66 | s | -COOCH₃ (methyl ester) |

| ¹H | ~2.30 | t, J ≈ 7.5 Hz | -CH₂-COO- |

| ¹H | ~2.00 | m | -CH₂-CH=CH-CH₂- |

| ¹H | ~1.2-1.4 | m | -(CH₂)n- (bulk methylene) |

| ¹H | ~0.88 | t, J ≈ 7.0 Hz | -CH₂-CH₃ (terminal methyl) |

| ¹³C | ~174 | s | C=O (ester carbonyl) |

| ¹³C | ~130 | d | -CH=CH- (olefinic carbons) |

| ¹³C | ~51 | q | -COOCH₃ (methyl ester) |

| ¹³C | ~34 | t | -CH₂-COO- |

| ¹³C | ~32-22 | t | -(CH₂)n- (methylene carbons) |

| ¹³C | ~14 | q | -CH₂-CH₃ (terminal methyl) |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. nii.ac.jpamazonaws.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule and for assessing its purity. pjoes.com The FTIR spectrum of this compound would display several characteristic absorption bands.

A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. researchgate.netresearchgate.net The presence of the trans double bond is confirmed by a distinct absorption band around 965-970 cm⁻¹. spectra-analysis.com This "trans band" is a key diagnostic feature for distinguishing trans isomers from their cis counterparts, which lack this absorption. The C-H stretching vibrations of the aliphatic chain appear as strong bands just below 3000 cm⁻¹, while the =C-H stretching of the double bond may appear as a weaker band just above 3000 cm⁻¹. oup.com Other bands corresponding to C-O stretching and various C-H bending vibrations would also be present, providing a complete vibrational fingerprint of the molecule. researchgate.nettandfonline.com

Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3010 | =C-H Stretch | Alkene |

| ~2925 & ~2855 | C-H Stretch | Alkane (CH₂ and CH₃) |

| ~1740 | C=O Stretch | Ester |

| ~1465 | C-H Bend | Alkane (CH₂) |

| ~1170 | C-O Stretch | Ester |

| ~967 | =C-H Bend (out-of-plane) | trans-Alkene |

Data compiled from various spectroscopic databases and research articles. pjoes.comresearchgate.netoup.com

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to elucidate the structure of molecules by analyzing the mass-to-charge ratio of ions and their fragments. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. For this compound (C₁₉H₃₆O₂), the analysis of its mass spectrum provides critical information for its unambiguous identification.

The electron ionization (EI) mass spectrum of a fatty acid methyl ester (FAME) like this compound exhibits several characteristic fragmentation patterns. The molecular ion peak (M⁺), which represents the intact molecule, is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 296.5 g/mol . nih.gov While this peak may sometimes be weak or absent in the spectra of long-chain esters, its presence is a key starting point for identification.

Common fragmentation pathways for FAMEs include:

Loss of a methoxy (B1213986) group (-OCH₃): A prominent fragment ion is often observed at M-31 (m/z 265), resulting from the cleavage of the methoxy group from the ester functionality.

McLafferty rearrangement: A characteristic fragment for saturated FAMEs occurs at m/z 74. This ion is formed via a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. While the double bond at the C10 position in this compound alters the typical fragmentation, ions related to the ester group are still significant.

Cleavage related to the double bond: The location of the double bond in unsaturated FAMEs is not always easily determined by EI-MS alone, as the charge is often localized at the ester group, and the double bond can migrate. However, cleavage adjacent to the double bond can produce characteristic ions. For this compound, fragmentation around the C10-C11 double bond can yield diagnostic ions, although these are often of low intensity.

For definitive identification, the fragmentation pattern obtained from the sample is compared against spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.govbibliotekanauki.pl The presence of methyl (Z)-octadec-10-enoate, an isomer, has been identified in marine seagrass by comparing its mass spectrum to these library databases. bibliotekanauki.pl

Table 1: Expected Key Mass Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 296 | [M]⁺ (Molecular Ion) | Represents the intact molecule. |

| 265 | [M-31]⁺ or [M-OCH₃]⁺ | Characteristic loss of the methoxy group from the ester. |

| 74 | [C₃H₆O₂]⁺ | Product of McLafferty rearrangement, though may be less prominent due to the double bond. |

Optimized Extraction and Sample Preparation Protocols for Research Applications

The accurate analysis of this compound from complex samples, particularly biological matrices, is highly dependent on effective extraction and sample preparation. These steps aim to isolate the lipid fraction from other cellular components and prepare it for chromatographic analysis.

Solvent Selection and Extraction Efficiency Studies from Biological Matrices

The primary goal of lipid extraction is to efficiently remove lipids, including FAMEs, from tissues, cells, or other biological materials. The choice of solvent is critical and is dictated by the polarity of the target analyte and the nature of the matrix. nih.gov Since lipids are a diverse group, solvent systems are often mixtures of polar and non-polar solvents. nih.gov

Folch Method: This is a widely recognized and reliable method for the quantitative extraction of total lipids. arabjchem.org It utilizes a chloroform (B151607):methanol (B129727) mixture (2:1, v/v). arabjchem.org The addition of water or a salt solution to the initial extract creates a biphasic system, where the lipids partition into the lower chloroform layer, effectively separating them from polar, non-lipid contaminants in the upper aqueous-methanolic phase. arabjchem.org

Bligh and Dyer Method: This is a modification of the Folch method and is also extensively used, particularly for tissues with high water content. nih.govarabjchem.org It uses a similar chloroform:methanol:water ratio but in a single-phase system initially, which is then broken into two phases by the addition of more water and chloroform. arabjchem.org

Alternative Solvents: Due to the toxicity of chloroform, alternative solvents have been investigated. A system using hexane (B92381) and isopropanol (B130326) offers a less toxic option and has proven effective for total fatty acid extraction. arabjchem.org Another alternative is methyl-tert-butyl ether (MTBE), which can provide rapid and clean lipid extraction with recovery rates comparable to the Folch method. arabjchem.org For extracting non-polar lipids, solvents like n-hexane are commonly used. nih.govxiahepublishing.com Studies have also explored "green" bio-based solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) as potential replacements for petroleum-derived solvents like hexane. mdpi.com

The efficiency of any extraction method depends on factors like the solvent-to-sample ratio, extraction time, and temperature. For instance, Soxhlet extraction, while thorough, is time-consuming, whereas modern techniques like microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) can significantly reduce extraction times. arabjchem.orgnih.gov

Table 2: Comparison of Common Solvent Systems for Lipid Extraction from Biological Matrices

| Method/Solvent System | Composition | Principle of Action | Reference |

|---|---|---|---|

| Folch | Chloroform:Methanol (2:1, v/v) | Forms a biphasic system with water to separate lipids from polar molecules. | arabjchem.org |

| Bligh & Dyer | Chloroform:Methanol:Water | A modification of the Folch method, suitable for wet tissues. | nih.gov |

| Hara & Radin | Hexane:Isopropanol | A less toxic alternative to chlorinated solvents. | arabjchem.org |

| MTBE Extraction | Methyl-tert-butyl ether:Methanol:Water | Provides rapid extraction with high recovery rates. | arabjchem.org |

Derivatization Strategies for Enhanced Chromatographic Analysis (e.g., FAMEs conversion)

While the target compound is already a FAME, it is important to understand that its presence in a biological sample often originates from parent lipids like triglycerides or phospholipids (B1166683). Free fatty acids are generally non-volatile and can adsorb to active sites in the GC system, leading to poor peak shape and inaccurate quantification. gcms.czrestek.com Therefore, a derivatization step is essential to convert fatty acids into a more volatile and thermally stable form suitable for GC analysis. restek.comscioninstruments.com

The conversion of fatty acids and their glycerides to FAMEs is the most common derivatization strategy. sigmaaldrich.com This process is known as transesterification (for glycerides) or esterification (for free fatty acids).

Base-Catalyzed Transesterification: This is a rapid method where lipids are incubated with a reagent like methanolic sodium hydroxide (B78521) or potassium hydroxide. frontiersin.orgmarinelipids.ca This process cleaves the fatty acids from the glycerol (B35011) backbone and simultaneously methylates them.

Acid-Catalyzed Esterification/Transesterification: Reagents such as boron trifluoride (BF₃) in methanol or methanolic HCl are widely used. gcms.czresearchgate.net The sample is typically heated with the reagent to ensure complete conversion of all fatty acid types, including free fatty acids, to their corresponding FAMEs. researchgate.net

Following derivatization, the FAMEs, including this compound, are typically extracted from the reaction mixture into a non-polar solvent like hexane or heptane (B126788) before being injected into the GC. gcms.cz

Quality Control and Internal Standard Applications in Quantitative Analysis

Quantitative analysis requires a high degree of precision and accuracy. To control for variability during the multi-step process of extraction, derivatization, and GC injection, an internal standard (IS) is almost always used. scioninstruments.com An internal standard is a known amount of a specific compound added to the sample at the earliest stage of preparation. nih.gov It experiences the same potential losses and variations as the analyte, allowing for correction during data analysis. scioninstruments.com

Key criteria for selecting an internal standard for FAME analysis include:

It should be chemically similar to the analytes of interest. scioninstruments.com

It must not be naturally present in the sample. nih.gov

Its peak must be well-resolved from all other peaks in the chromatogram. scioninstruments.com

For these reasons, odd-chain fatty acids or their methyl esters are ideal internal standards for analyzing biological samples, which predominantly contain even-chain fatty acids. Commonly used internal standards include methyl undecanoate (C11:0), methyl tridecanoate (B1259635) (C13:0), or methyl nonadecanoate (B1228766) (C19:0). frontiersin.orgmarinelipids.caresearchgate.net The concentration of the analyte is then calculated based on the ratio of its peak area to the peak area of the internal standard, relative to a calibration curve. researchgate.net

Table 3: Common Internal Standards for FAME Analysis

| Internal Standard | Chemical Formula | Common Application | Reference |

|---|---|---|---|

| Methyl nonadecanoate | C₂₀H₄₀O₂ | General FAME quantification in biological samples. | frontiersin.orgmarinelipids.ca |

| Methyl undecanoate | C₁₂H₂₄O₂ | Used in official methods for FAME analysis. | researchgate.net |

| Methyl tridecanoate | C₁₄H₂₈O₂ | Another odd-chain FAME used for quantitative accuracy. | - |

Biological and Biochemical Research Aspects of Methyl E Octadec 10 Enoate

Cellular and Molecular Interactions of Methyl (E)-octadec-10-enoate

The integration of this compound into cellular structures and its interaction with molecular machinery are critical to understanding its biological significance.

Influence on Membrane Dynamics and Fluidity in Model Systems

The geometric configuration of fatty acids is a key determinant of the physical properties of cell membranes. While cis-unsaturated fatty acids introduce kinks into the hydrocarbon chain, increasing membrane fluidity, trans fatty acids like (E)-octadec-10-enoate have a more linear structure, similar to saturated fatty acids. This structural difference is known to alter membrane fluidity, permeability, and function.

Nanoemulsions containing methyl esters of fatty acids have been observed to increase membrane fluidity, which can enhance the permeability of the cell membrane. nih.gov The incorporation of trans fatty acids into cell membranes can affect their biophysical properties, a subject of ongoing investigation in lipid research.

Interaction with Molecular Targets (e.g., enzymes involved in fatty acid metabolism)

Fatty acids and their derivatives are known to interact with a variety of molecular targets, including nuclear receptors and enzymes that regulate lipid metabolism. For instance, fatty acids can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors that play a central role in the regulation of genes involved in lipid and glucose homeostasis. nih.gov

The metabolism of trans fatty acids can differ from that of their cis counterparts, potentially affecting the activity of enzymes involved in fatty acid oxidation and desaturation. nih.gov For example, elaidic acid, a trans-18:1 fatty acid, has been shown to partially block β-oxidation. nih.gov The specific interactions of this compound with enzymes of fatty acid metabolism are an area of active research.

Metabolic Pathways and Biotransformations of this compound

Once inside the cell, this compound can undergo a series of metabolic transformations, integrating into cellular lipid pools and potentially serving as a precursor for other molecules.

Incorporation into Cellular Lipids and Precursor Roles for Signaling Molecules

Fatty acid methyl esters can be incorporated into various cellular lipid classes, such as phospholipids (B1166683) and triacylglycerols. This incorporation is a fundamental aspect of lipid metabolism, influencing the composition and properties of cellular membranes and lipid droplets.

Furthermore, fatty acids and their derivatives can serve as precursors for the synthesis of signaling molecules known as oxylipins. nih.gov These molecules, which include prostaglandins (B1171923), leukotrienes, and jasmonates, are involved in a wide array of physiological processes. nih.gov The octadecanoid pathway, which involves the oxygenation of 18-carbon fatty acids, gives rise to a diverse family of these signaling molecules. nih.gov

Regulation of Peroxisomal Beta-Oxidation Pathways

Peroxisomes are organelles that play a crucial role in the metabolism of very-long-chain and certain branched-chain fatty acids through a process called β-oxidation. mdpi.com The regulation of peroxisomal β-oxidation is complex and can be influenced by the type and availability of fatty acids. mdpi.comresearchgate.net

Peroxisome proliferators, a diverse group of compounds, can activate PPARs and subsequently enhance peroxisomal β-oxidation. nih.govmdpi.com The entry of fatty acids into peroxisomes is mediated by specific transporters, and the β-oxidation itself involves a set of dedicated enzymes. mdpi.com Research suggests that metabolites from peroxisomal fatty acid β-oxidation are linked to epigenetic modifications, such as histone acetylation and DNA methylation, highlighting the broad impact of this metabolic pathway. nih.gov

Elongation Pathways and Interconversion with Higher Carbon Fatty Acid Esters

Fatty acids can be elongated through the sequential addition of two-carbon units, a process that occurs in the endoplasmic reticulum and mitochondria. This allows for the synthesis of longer-chain fatty acids from shorter precursors.

Metathesis reactions, a type of chemical reaction that involves the redistribution of fragments of alkenes, have been utilized to convert unsaturated fatty acid esters into longer-chain α,ω-diesters. acs.org For instance, the self-metathesis of methyl oleate (B1233923) can yield dimethyl octadec-9-ene-1,18-dioate. acs.org Such reactions demonstrate the potential for interconversion of fatty acid esters and the synthesis of novel long-chain difunctional compounds. acs.org

Microbial and Fungal Biotransformations

The biotransformation of fatty acids by microorganisms is a key area of research for producing novel bioactive compounds. In the context of oleic acid, a structurally related C18 fatty acid, microbial transformations have yielded various hydroxylated derivatives. For instance, Pseudomonas sp. 42A2 is capable of transforming oleic acid into (E)-10-hydroxy-8-octadecenoic acid and (E)-7,10-dihydroxy-8-octadecenoic acid. nii.ac.jp This highlights the potential for microbial systems to introduce hydroxyl groups at specific positions on the fatty acid chain, a process that could theoretically be applied to or inform research on this compound. Such biotransformations are valued for their high regio- and stereoselectivity, which are often difficult to achieve through conventional chemical synthesis. researchgate.net

Microorganisms like bacteria and fungi possess enzymes such as cytochrome P450 monooxygenases, which are capable of carrying out specific oxidation and hydroxylation reactions. researchgate.net These enzymatic processes can lead to the formation of a variety of oxygenated fatty acids, including alcohols, diols, triols, ketones, and epoxides. nih.gov The specific stereoisomer produced is dependent on the particular enzyme and substrate involved. nih.gov While direct studies on the microbial biotransformation of this compound are not extensively detailed in the provided results, the existing literature on similar fatty acids suggests that microorganisms could be utilized to generate hydroxylated or otherwise modified analogs of this compound.

Mechanistic Studies of Bioactivity in Model Systems

Antioxidant Properties and Mechanisms of Oxidative Stress Reduction (in vitro studies)

This compound has been identified as a component in plant extracts that exhibit antioxidant properties. nih.govsemanticscholar.org In vitro assays are commonly used to evaluate the antioxidant potential of such compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two significant methods employed for this purpose. nih.govmdpi.com For instance, the methanolic extract of Emex spinosa, which contains methyl (E)-octadec-16-enoate, demonstrated antioxidant activity. semanticscholar.org Similarly, extracts of Hibiscus sabdariffa, containing this compound, have also been noted for their antioxidant potential. nih.gov

The mechanism behind the antioxidant activity of fatty acid esters like this compound is associated with their ability to neutralize free radicals, thereby reducing oxidative stress. This capacity is crucial for preventing cellular damage that can contribute to various chronic diseases. The presence of unsaturated bonds in the fatty acid chain can influence its antioxidant activity. Studies on related compounds suggest that they can mitigate oxidative stress, which is a factor in conditions like inflammation and cancer.

Studies on Antimicrobial and Antifungal Activities (in vitro assays)

In vitro assays have demonstrated the antimicrobial and antifungal potential of extracts containing this compound and related fatty acid esters. nih.govtandfonline.com For example, the fixed oil from Rhinella jimi, which includes this compound, was tested against various bacteria and fungi. tandfonline.com The study determined the minimum inhibitory concentrations (MIC) of the oil to be 1024 μg/mL for Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and 512 μg/mL for Candida krusei. tandfonline.com

The hydroethanolic extract of Hibiscus sabdariffa calyces, where this compound is a major volatile component, showed potent antibacterial properties against several multidrug-resistant clinical isolates. nih.gov The antimicrobial efficacy is often evaluated by measuring the zone of inhibition in agar (B569324) diffusion assays and determining the MIC and minimum bactericidal concentration (MBC). d-nb.info Furthermore, some fatty acid esters have shown specific antifungal activity against dermatophytes like Trichophyton mentagrophytes, Microsporum gypseum, Trichophyton rubrum, and Microsporum canis. aip.org The mechanisms of action can involve disruption of the cell membrane and integrity. asm.org

Anti-inflammatory Mechanism Research (e.g., COX-2 suppression in cellular models)

This compound and similar fatty acid esters have been investigated for their anti-inflammatory properties. nih.gov A key mechanism underlying inflammation is the activity of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for producing prostaglandins that mediate inflammation. nih.govfrontiersin.org Inhibition of COX-2 is a primary target for anti-inflammatory drugs. ekb.eg

Research on related compounds suggests that they can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX. For instance, extracts containing these fatty acid esters have been shown to possess anti-inflammatory characteristics. nih.govekb.eg While direct evidence for COX-2 suppression by this compound is not explicitly detailed, the anti-inflammatory activity of extracts containing this compound points towards a potential role in modulating the COX pathway. nih.gov

Investigations into Potential Anti-proliferative Activities (e.g., molecular docking, cancer cell line studies)

The potential anti-proliferative activities of this compound and related compounds have been explored through various in vitro studies. nih.govresearchgate.net These investigations often involve testing the cytotoxic effects of the compound on different cancer cell lines. For example, extracts containing methyl (E)-octadec-16-enoate have shown cytotoxic effects on HepG2 (liver cancer) cell lines. semanticscholar.org Similarly, the anti-proliferative activity of extracts from Polygonaceae species has been evaluated against various human cancer cell lines. researchgate.net

Molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand (like this compound) and a target protein, which can be a key molecule in a cancer pathway. nih.govnanobioletters.com This method helps in understanding the potential mechanism of action at a molecular level. nih.gov For instance, molecular docking simulations have been used to assess the antibacterial properties of this compound by predicting its interaction with bacterial survival targets. nih.gov In the context of cancer research, this approach can be used to investigate the binding of the compound to proteins involved in cell proliferation and apoptosis. nanobioletters.comeuropeanreview.org Studies on derivatives of similar fatty acids have shown moderate anticancer activity against cell lines such as A549 (lung), HeLa (cervical), DU145 (prostate), and MDA-MB-231 (breast).

Role of Methyl E Octadec 10 Enoate in Chemical Ecology and Natural Systems

Identification and Function in Plant Chemical Defense Mechanisms

Methyl (E)-octadec-10-enoate has been identified as a chemical constituent in certain plant species, suggesting a potential role in their defense mechanisms. While detailed functional studies on this specific isomer are limited, the presence and activity of closely related compounds provide a framework for its possible functions.

Detailed Research Findings:

The presence of this compound has been reported in the plant Valeriana officinalis, a perennial flowering plant known for its diverse chemical profile. nih.gov However, the specific function of the compound within this plant has not been elucidated.

In a study on the chemical constituents of Thesium humile, a parasitic plant, "10-octadecenoic acid methyl ester" was identified as a major component, constituting 27.45% of the analyzed fraction. jmaterenvironsci.com This study and others have reported that this compound possesses both antibacterial and antifungal properties. jmaterenvironsci.com While the precise stereochemistry of the isomer was not specified in the Thesium humile study, these findings suggest that methyl octadecenoate isomers, potentially including the (E)-10- isomer, can contribute to a plant's chemical defense against microbial pathogens.

Further research on other plant species has identified different isomers of methyl octadecenoate with notable biological activities. For instance, the methanolic extract of Anabasis articulata shoots was found to contain methyl (E)-octadec-11-enoate, and the extract exhibited antioxidant properties. mdpi.com Similarly, extracts from Moringa oleifera containing methyl (E)-9-octadecenoic acid have demonstrated allelopathic effects, inhibiting the germination and growth of other plants. These examples of related compounds underscore the potential for this compound to function as a bioactive agent in plant defense and interaction.

Table 1: Identification of Methyl Octadecenoate Isomers in Various Plant Species and Their Observed Activities

| Plant Species | Compound Identified | Observed Biological Activity of Extract or Compound | Reference |

| Valeriana officinalis | This compound | Presence reported; specific function not detailed. | nih.gov |

| Thesium humile | 10-octadecenoic acid methyl ester | Antibacterial and antifungal properties. | jmaterenvironsci.com |

| Anabasis articulata | methyl (E)-octadec-11-enoate | Antioxidant activity. | mdpi.com |

Role as a Constituent of Insect Pheromones and Attractants

Fatty acid methyl esters are a well-established class of compounds that function as pheromones and attractants in a wide variety of insect species. However, there is currently no specific scientific evidence identifying this compound as a pheromone or attractant for any insect.

Research on Related Compounds:

While data on the target compound is lacking, research on other isomers of methyl octadecenoate highlights their importance in insect communication. A notable example is methyl (Z)-octadec-9-enoate (methyl oleate), which has been identified as a component of the multi-chemical queen retinue pheromone of the honey bee (Apis mellifera). nih.gov This compound acts synergistically with other components to attract worker bees to the queen. nih.gov

Studies on various fruit fly species of the genus Bactrocera have also identified different fatty acid esters as potential pheromones. For example, in Bactrocera oleae, methyl dodecanoate (B1226587) and ethyl dodecanoate have been shown to be electrophysiologically active and attract conspecifics. mdpi.com Although these findings are not directly related to this compound, they demonstrate the prevalence and significance of fatty acid esters in insect chemical signaling. The specific structure, including the position and stereochemistry of the double bond, is critical for the biological activity of these signaling molecules.

Interkingdom Signaling Mediated by this compound Metabolites

Interkingdom signaling, the exchange of chemical signals between organisms of different kingdoms (e.g., plants and microbes), is a fundamental aspect of ecological interactions. Oxylipins, which are oxidized fatty acids, are recognized as crucial signaling molecules in these interactions. nih.govnih.gov

While there is no direct evidence of interkingdom signaling mediated specifically by metabolites of this compound, its structure as a fatty acid ester places it within a class of molecules that are precursors to such signals. In plants, fatty acids like oleic acid can be oxidized by enzymes to produce a variety of oxylipins, including jasmonates, which are key hormones in plant defense signaling. nih.govfrontiersin.org These plant-derived oxylipins can then be perceived by fungi and bacteria, influencing their growth, development, and pathogenicity. nih.govfrontiersin.org

Similarly, bacteria and fungi also produce their own oxylipins that can be detected by plants, modulating the plant's defense responses. nih.govfrontiersin.orgspringernature.com This complex chemical dialogue helps to shape the outcome of plant-microbe interactions. Given that this compound is a fatty acid derivative, it is plausible that its downstream metabolites, such as hydroxylated or epoxidized forms, could participate in this intricate network of interkingdom communication. However, specific research to identify such metabolites and confirm their signaling roles is currently lacking.

Emerging Research Applications of Methyl E Octadec 10 Enoate and Its Derivatives

Renewable Materials Science and Polymer Chemistry

The long aliphatic chain and the reactive double bond of methyl (E)-octadec-10-enoate serve as a valuable platform for the development of a new generation of bio-based materials. Researchers are actively exploring its potential to create more environmentally friendly alternatives to petroleum-derived products.

Fatty acid methyl esters (FAMEs) are the primary components of biodiesel. The properties of biodiesel are a direct reflection of its FAME composition. While this compound is not a major component of common biodiesel feedstocks, the study of its isomers, such as methyl oleate (B1233923) (cis-9) and methyl elaidate (B1234055) (trans-9), provides critical insights into the combustion behavior of monounsaturated FAMEs.

The cetane number (CN) is a key indicator of ignition quality in diesel fuels. Research has shown that the position and configuration of the double bond in C18:1 methyl esters have a discernible effect on the cetane number. A higher cetane number generally leads to shorter ignition delay and more complete combustion. iaea.org Studies on various C18:1 methyl ester isomers have provided valuable data for optimizing biodiesel blends. For instance, the cetane numbers of several C18:1 methyl ester isomers have been determined, highlighting the subtle but important structural influences on fuel properties. researchgate.netbiodieseleducation.orgusda.gov While higher saturation levels in biodiesel can shorten the chemical ignition delay, they can also increase kinetic viscosity, which may negatively impact the fuel-air mixing process. iaea.org Therefore, a balance in the composition of different FAMEs, including monounsaturated ones like this compound, is crucial for optimal engine performance and reduced emissions.

Table 1: Cetane Numbers of C18:1 Methyl Ester Isomers

| Compound Name | Structure | Cetane Number (CN) |

|---|---|---|

| Methyl oleate | methyl (9Z)-octadec-9-enoate | 56-58 researchgate.net |

| Methyl elaidate | methyl (9E)-octadec-9-enoate | ~57.5 usda.gov |

| Methyl petroselinate | methyl (6Z)-octadec-enoate | ~56.3 usda.gov |

| Methyl asclepate | methyl (11Z)-octadecenoate | ~58.2 usda.gov |

The demand for high-performance, environmentally friendly lubricants and surfactants has driven research into vegetable oil-based alternatives. This compound and its derivatives are promising candidates for these applications. Their long hydrocarbon chain provides lubricity, while the ester group and the double bond offer sites for modification to tailor performance properties.

The relationship between the chemical structure of fatty acid esters and their lubricating properties is a key area of investigation. Important properties for lubricants include viscosity, pour point (the lowest temperature at which the oil will flow), and oxidative stability. nih.gov Research on neopentylpolyol esters has shown that factors like the length of the fatty acid chain and the degree of unsaturation significantly influence these properties. acs.org Generally, increasing the chain length increases viscosity, while the presence of double bonds can impact both low-temperature properties and oxidative stability. nih.govmdpi.commdpi.com For instance, high oleic acid content is known to provide good oxidative stability, a desirable trait for lubricants. researchgate.net The introduction of branching or other structural modifications to the linear chain of fatty acid esters can disrupt crystallization at low temperatures, thereby improving the pour point. tandfonline.com

Table 2: Structure-Performance Relationships in Bio-based Lubricants

| Structural Feature | Impact on Viscosity | Impact on Pour Point | Impact on Oxidative Stability |

|---|---|---|---|

| Increasing Chain Length | Increase acs.orgmdpi.com | Increase (generally unfavorable) nih.gov | Generally minor effect |

| Unsaturation (Double Bonds) | Decrease sid.ir | Decrease (favorable) mdpi.com | Decrease (unfavorable) nih.gov |

| Branching in Alcohol Moiety | Increase nih.gov | Decrease (favorable) tandfonline.com | Generally minor effect |

| Ester Group Polarity | Contributes to lubricity and surface adhesion mdpi.com | - | Ester bond is relatively stable nih.gov |

This compound can be chemically transformed into difunctional monomers, such as dicarboxylic acids or diols, which are the essential building blocks for condensation polymers like polyesters and polyamides. mdpi.com Olefin metathesis is a powerful tool for converting unsaturated fatty esters into long-chain α,ω-diesters, which can then be used in polycondensation reactions. rsc.org For example, the self-metathesis of methyl undecenoate, a derivative of castor oil, yields a C20 diester that can be polymerized to form high-molecular-weight polyesters. uni-konstanz.de

Similarly, monomers derived from oleic acid have been used to synthesize polyester (B1180765) amides with varying ester-to-amide linkage ratios. researchgate.net The properties of these polymers, such as their melting point (T_m) and glass transition temperature (T_g), can be tuned by altering the structure of the monomers. Long-chain aliphatic polyesters derived from C20 diacids exhibit melting points comparable to some traditional thermoplastics. uni-konstanz.ded-nb.info Polyamides synthesized from long-chain diamines and diacids derived from fatty acids also show promising thermal properties, though their melting points tend to decrease with increasing chain length due to the disruption of hydrogen bonding. researchgate.net The incorporation of these bio-based monomers offers a pathway to novel polymers with tailored properties for a range of applications.

The carbon-carbon double bond in this compound is a key feature for novel material design, allowing for post-polymerization modification and the creation of functionalized polymer systems. The thiol-ene "click" reaction is a highly efficient method for attaching a wide variety of functional molecules to the double bond of the fatty acid chain. google.comresearchgate.net This approach has been used to functionalize polymers with carboxylic acid groups, which can improve properties like water dispersibility in polyurethanes. umons.ac.be

This strategy allows for the creation of cross-linked polymer networks. For instance, starch oleate films have been cross-linked using dithiol compounds via a UV-initiated thiol-ene reaction, resulting in materials with enhanced tensile properties. acs.org The internal double bond of oleic acid derivatives has also been functionalized to create more complex polymer architectures. mdpi.com This ability to selectively modify the polymer backbone or side chains opens up possibilities for designing advanced materials with specific functionalities, such as improved mechanical strength, thermal stability, or biocompatibility, all derived from a renewable resource.

Lipidomics Research: Standard and Reference Material Applications in Analytical Chemistry

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate identification and quantification are paramount. Fatty acid methyl esters (FAMEs) are extensively used as reference standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS). creative-proteomics.com

This compound, as a specific C18:1 isomer, can serve as a valuable standard for several reasons. Its defined structure and molecular weight (296.5 g/mol ) allow for precise calibration and quantification of other monounsaturated fatty acids in complex biological samples. nih.gov In lipid profiling studies, a mixture of FAME standards, often including a C18:1 isomer like methyl oleate, is used to identify and quantify the fatty acid composition of lipids extracted from cells, tissues, or fluids. nih.govresearchgate.netmdpi.comjfda-online.com The use of certified reference materials ensures the accuracy and reproducibility of these analyses, which are crucial for understanding the role of lipids in health and disease. creative-proteomics.com The availability of specific isomers like this compound would further enhance the resolution and accuracy of lipidomic profiling, allowing researchers to distinguish between different positional and geometric isomers that may have distinct biological roles.

Advanced Research on Drug Delivery Systems (e.g., carrier potential investigations)

The development of effective drug delivery systems is a major focus of pharmaceutical research. Lipids and fatty acids are increasingly being investigated as carriers to improve the solubility, stability, and targeted delivery of therapeutic agents. The conjugation of drugs to fatty acids to create lipid-drug conjugates (LDCs) is a promising strategy. kinampark.com

The long, hydrophobic chain of fatty acids like the one in this compound can be exploited to enhance the drug's affinity for lipid-based delivery vehicles such as nanoparticles or liposomes. This can lead to higher drug loading capacity and improved encapsulation efficiency. kinampark.com For example, researchers have successfully conjugated the anticancer drug paclitaxel (B517696) with fatty acids, including oleic acid and a C18 dicarboxylic acid, to improve its delivery to tumor cells. nih.govacs.orgacs.org These fatty acid-drug conjugates can self-assemble into nanoparticles or be incorporated into albumin-based systems, which can enhance circulation time and promote uptake by cancer cells that have a high demand for fatty acids. acs.orgaacrjournals.org The ester linkage in a molecule like this compound is also relevant, as prodrugs can be designed with ester bonds that are cleaved by enzymes within the target tissue, releasing the active drug. aacrjournals.org These investigations highlight the potential of long-chain unsaturated fatty acid derivatives as a platform for creating more effective and targeted cancer therapies.

Food Science Research: Investigations into Interactions with Food Components and Functional Food Development

This compound, a fatty acid methyl ester, is a subject of growing interest in food science, particularly concerning its interactions with other food components and its potential role in the development of functional foods. Research has focused on identifying this and structurally similar compounds in various plant and microbial sources, understanding their contribution to the sensory profiles of foods, and exploring their potential bioactive properties.

Investigations into fermented food products have revealed the presence of related isomers, which are crucial in defining the final aroma and character of the food. For example, in the study of fermented rice bran, a variety of volatile compounds are generated or increased through the fermentation process. foodandnutritionjournal.org Esters, including isomers of methyl octadecenoate, are major volatile constituents responsible for waxy, fatty, and oily odors. foodandnutritionjournal.orgmdpi.com Solid-state fermentation (SSF) is a strategy employed to enhance the bioactive compounds in plant-based foods like rice bran. mdpi.com This process can increase the total phenolic content and antioxidant activity, positioning the fermented product as a potential functional food ingredient. mdpi.com The complex mixture of esters, alcohols, aldehydes, and other compounds identified in fermented rice bran illustrates the intricate interactions that determine its sensory and functional qualities. foodandnutritionjournal.orgmdpi.com

This compound itself has been identified as a significant volatile component in the calyces of Hibiscus sabdariffa L. (Roselle), a plant widely used in food preparations like teas and beverages. d-nb.inforesearchgate.net In a hydroethanolic extract of dried H. sabdariffa calyces, (E)-10-Octadecenoic acid methyl ester was the most abundant volatile compound, constituting 59.23% of the total identified components. researchgate.net The presence of this compound is part of a complex aromatic profile that contributes to the unique taste and flavor of Roselle products. d-nb.info Furthermore, the extract demonstrated potent antibacterial properties, suggesting that its chemical constituents, including this compound, could contribute to the development of foods with enhanced safety and functional benefits. d-nb.inforesearchgate.net The compound has also been noted in Plectranthus esculentus, an edible tuber, indicating its natural occurrence in food sources. flavscents.com

The tables below summarize research findings regarding the occurrence of this compound and its isomers in food-related materials and detail the volatile compounds found alongside it in a specific food application.

Table 1: Research Findings on this compound and Isomers in Food Science

| Compound | Source Material | Research Focus | Key Findings | Citations |

| This compound | Hibiscus sabdariffa L. (Roselle) calyces | Identification of volatile compounds and antibacterial properties | Identified as the most abundant volatile compound (59.23%); the extract showed significant antibacterial activity. | d-nb.info, researchgate.net |

| Methyl (E)-octadec-9-enoate | Fermented Rice Bran | Analysis of volatile compounds and aroma profile | Detected in fermented rice bran, contributing to the fatty and waxy aroma profile. Fermentation increased bioactive properties. | foodandnutritionjournal.org, mdpi.com |

| Methyl (E)-octadec-11-enoate | Microalgae (Amphora sp.) | Identification of fatty acids and in silico pharmacological study | Identified as a component of the microalgal extract; in silico analysis suggested potential as a drug ingredient. | bioflux.com.ro |

Table 2: Profile of Major Volatile Compounds in Hydroethanolic Extract of Hibiscus sabdariffa Calyces

| Compound Name | Chemical Formula | Percentage of Total |

| (E)-10-Octadecenoic acid methyl ester | C19H36O2 | 59.23% |

| 8,11-Octadecadienoic acid, methyl ester | C19H34O2 | 11.51% |

| Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester | C10H18O5 | 6.22% |

| Diethyl succinate (B1194679) / Butanedioic acid, diethyl ester | C8H14O4 | 2.35% |

| Heptadecanoic acid, 16-methyl-, methyl ester / Methyl isostearate | C18H36O2 | 2.31% |

| Data sourced from a study on the phytochemical and antibacterial properties of Hibiscus sabdariffa L. researchgate.net |

Q & A

Q. What are the conventional synthetic routes for methyl (E)-octadec-10-enoate, and how can yield and stereoselectivity be optimized?

Methodological Answer: The synthesis typically involves esterification of (E)-octadec-10-enoic acid with methanol using acid catalysts (e.g., H₂SO₄) or enzymatic methods. To optimize yield, control reaction temperature (60–80°C) and molar ratios (acid:alcohol = 1:3–5). Stereoselectivity is influenced by catalyst choice; lipases like Candida antarctica lipase B offer high (E)-isomer specificity under mild conditions . For purification, fractional distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended. Document catalyst source, purity, and reaction conditions meticulously to ensure reproducibility .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity using a non-polar column (e.g., DB-5) with temperature programming (50–300°C). Compare retention times and mass spectra against commercial standards.

- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry via ¹H NMR (δ 5.3–5.4 ppm for (E)-alkene protons) and ¹³C NMR (δ 130–132 ppm for double-bond carbons).

- Fourier-Transform Infrared Spectroscopy (FTIR): Validate ester carbonyl (C=O) stretch at ~1740 cm⁻¹.

Report instrument parameters (e.g., column type, NMR solvent) and calibration standards to ensure comparability across studies .